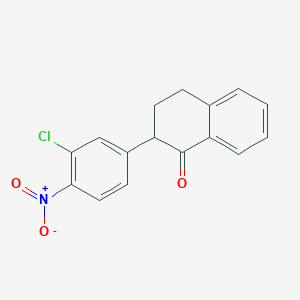
2-(3-Chloro-4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chloro-4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one is an organic compound that features a naphthalene ring system substituted with a 3-chloro-4-nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one typically involves the reaction of 3-chloro-4-nitrobenzaldehyde with a suitable naphthalene derivative under acidic or basic conditions. The reaction may proceed through a condensation mechanism, followed by cyclization to form the desired product. Common reagents used in this synthesis include acids like hydrochloric acid or bases like sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Purification steps, such as recrystallization or chromatography, are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Chloro-4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the nitro group to an amine group, potentially altering the compound’s properties.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create derivatives with different functionalities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or primary amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chloro group can produce a variety of functionalized naphthalene compounds.
Aplicaciones Científicas De Investigación
2-(3-Chloro-4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include the development of anti-inflammatory or anticancer agents.
Industry: It can be used in the production of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action for 2-(3-Chloro-4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one and its derivatives involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific derivative and its intended application.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-4-nitroanisole: A structurally related compound with similar functional groups but different core structure.
4-Chloro-3-nitrobenzoic acid: Another related compound with a benzoic acid core instead of a naphthalene ring.
Uniqueness
2-(3-Chloro-4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one is unique due to its combination of a naphthalene ring with a 3-chloro-4-nitrophenyl group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C16H12ClNO3 |
|---|---|
Peso molecular |
301.72 g/mol |
Nombre IUPAC |
2-(3-chloro-4-nitrophenyl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C16H12ClNO3/c17-14-9-11(6-8-15(14)18(20)21)13-7-5-10-3-1-2-4-12(10)16(13)19/h1-4,6,8-9,13H,5,7H2 |
Clave InChI |
USELZCOGXDLZGU-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=CC=C2C(=O)C1C3=CC(=C(C=C3)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


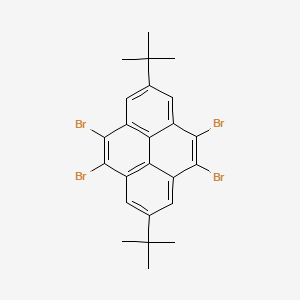
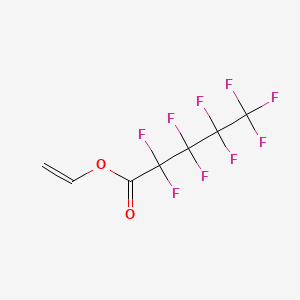

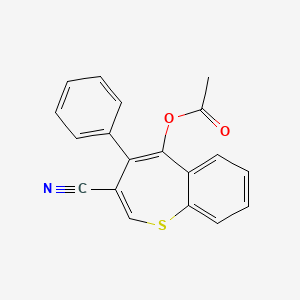

amine](/img/structure/B12084484.png)

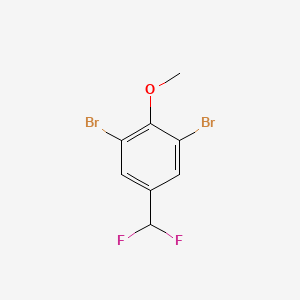
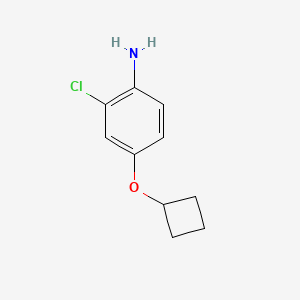


![4H-1-Benzopyran-4-one, 6-[2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]-5,7-dihydroxy-2-(4-methoxyphenyl)-](/img/structure/B12084518.png)
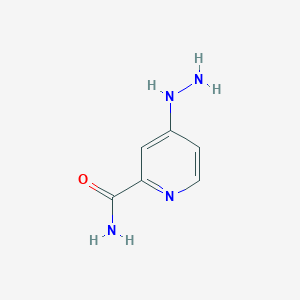
![O-[3-(3-bromophenoxy)propyl]hydroxylamine](/img/structure/B12084533.png)
